

# The Pharmacological Profile of Tigolaner in Feline Medicine: An In-depth Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

**Tigolaner**, a novel active ingredient from the bispyrazole chemical class, is a potent ectoparasiticide developed for veterinary use. This technical guide provides a comprehensive overview of the pharmacological profile of **Tigolaner** in cats, the primary species for which it is currently approved and utilized. The document details its mechanism of action as a GABA-gated chloride channel antagonist, its pharmacokinetic properties following topical administration, and its extensive efficacy and safety data against a broad spectrum of feline ectoparasites. All data presented herein is derived from peer-reviewed studies and regulatory assessments. Due to a lack of published data, the pharmacological profile of **Tigolaner** in other veterinary species is not covered in this guide.

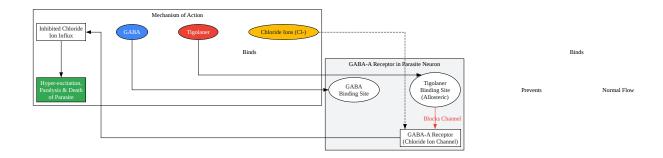
### Introduction

**Tigolaner** is a systemically active insecticide and acaricide.[1] It is the ectoparasiticidal component of a topical combination product, Felpreva®, which also contains the endoparasiticides emodepside and praziquantel. This combination provides broad-spectrum parasite control for cats. **Tigolaner**'s development addresses the need for long-acting, effective, and safe ectoparasite control in the feline population.

### **Mechanism of Action**



**Tigolaner** belongs to the chemical class of bispyrazoles and functions as a potent antagonist of gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[1][2] It exhibits a higher binding affinity for insect and acarine GABA receptors compared to mammalian receptors, which accounts for its selective toxicity.[1][2] By blocking these channels, **Tigolaner** disrupts the inhibitory neurotransmission in parasites, leading to uncontrolled neuronal activity, paralysis, and ultimately, death.[1] It is described as an allosteric modulator, indicating it binds to a site on the receptor different from the GABA binding site.



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Mechanism of Action of **Tigolaner** on Parasite GABA-A Receptor.

### **Pharmacokinetics in Cats**

Following a single topical administration of a combination product containing **Tigolaner**, the compound is slowly absorbed systemically, providing a long duration of action.



Table 1: Pharmacokinetic Parameters of Tigolaner in

**Cats After a Single Topical Administration** 

Parameter	Value	Unit	Citation
Cmax (Mean)	1.35	mg/L	[3]
Tmax (Median)	12	days	[3]
Half-life (t½) (Mean)	24	days	[3]
Absolute Bioavailability	57	%	[4]

Metabolism and Excretion: **Tigolaner** is poorly metabolized and is primarily excreted in the feces.[4] Renal clearance is a minor route of elimination.[4]

# **Efficacy in Cats**

**Tigolaner** has demonstrated high efficacy against a variety of ectoparasites in cats.

**Table 2: Efficacy of Tigolaner Against Fleas** 

(Ctenocephalides felis) in Cats

Time Point	Efficacy (%)	Citation
Day 1 (Therapeutic)	100	[5]
Up to 13 Weeks (Persistent)	96.3 - 100	[5]

#### Speed of Kill (Fleas):

- Existing infestations: 100% of fleas are killed within 12 hours of treatment.[5]
- New infestations: Provides 98.9-100% flea reduction within 8 hours for 8 weeks, and 96.3% reduction within 24 hours at 13 weeks.[5]

# Table 3: Efficacy of Tigolaner Against Ticks (Ixodes ricinus) in Cats



Time Point	Efficacy	Citation
24 hours (Existing infestations)	Kills ticks on the animal prior to administration	[2]
48 hours (New infestations)	Kills newly infesting ticks for 13 weeks	[2]

**Table 4: Efficacy of Tigolaner Against Mites in Cats** 

Parasite	Efficacy (%)	Time to Efficacy	Citation
Otodectes cynotis (Ear Mites)	99.6 - 100	28-30 days post- treatment	[6]
Notoedres cati (Notoedric Mange)	100 (parasitological cure)	28 days post- treatment	[7]

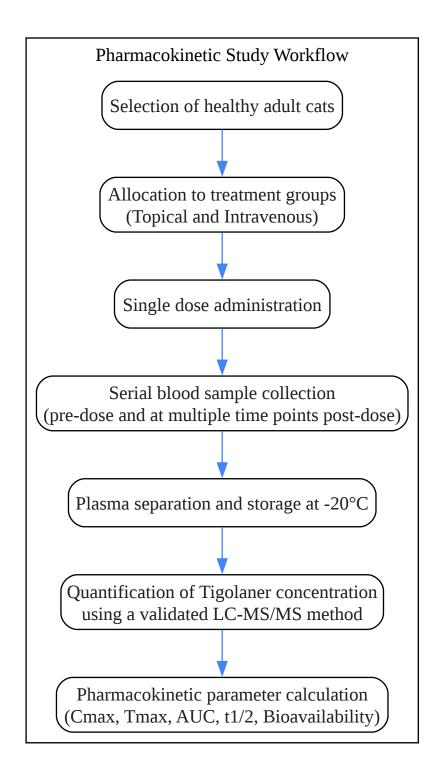
# Safety Profile in Cats

**Tigolaner** is well-tolerated in cats. In safety studies, even at 5 times the recommended dose, no systemic clinical signs were observed.[3] Local reactions at the application site were noted in the high-dose group, including alopecia, erythema, and epidermal hyperplasia. Mild and transient application site reactions such as scratching and erythema, as well as cosmetic effects like temporary spiking of the hair, may occur in very rare cases at the recommended dose. Mild and transient digestive disorders like hypersalivation or vomiting have also been reported very rarely, generally attributed to the cat licking the application site.[8]

The safety of the veterinary medicinal product has not been established in pregnant or lactating cats.[3][8] Fetotoxic effects have been described in laboratory animals following exposure to **tigolaner**.[3][8] It is not recommended for use in kittens under 10 weeks of age or weighing less than 1 kg.[3]

# **Experimental Protocols Pharmacokinetic Studies**





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Generalized workflow for pharmacokinetic studies of **Tigolaner** in cats.

 Study Design: The pharmacokinetic profile of **Tigolaner** was evaluated in healthy cats following topical administration of a combination product. For determination of bioavailability,

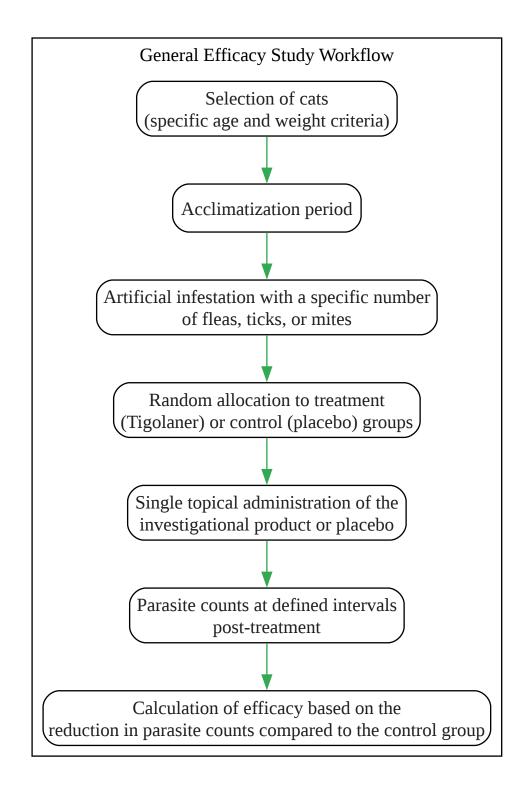


intravenous administration of **Tigolaner** was also performed in a separate group.

- Dosing: A single topical dose was administered to the skin at the base of the skull.
- Sample Collection: Blood samples were collected at various time points before and after treatment.
- Analysis: Plasma concentrations of **Tigolaner** were determined using a validated analytical method.

## **Efficacy Studies (General Protocol)**





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Generalized workflow for efficacy studies of **Tigolaner** in cats.

• Study Design: Randomized, blinded, negative-controlled studies were conducted.



- Animals: Purpose-bred domestic shorthair cats were used.
- Infestation: Cats were artificially infested with a specific number of adult fleas, ticks, or mites.
- Treatment: A single topical dose of the **Tigolaner**-containing product or a placebo was administered.
- Efficacy Assessment: Parasite counts were performed at predetermined time points after treatment. Efficacy was calculated based on the percentage reduction in the mean number of parasites in the treated group compared to the control group.

#### Conclusion

**Tigolaner** exhibits a favorable pharmacological profile for the treatment and prevention of common ectoparasite infestations in cats. Its novel mechanism of action, long-lasting pharmacokinetic profile, and high efficacy against fleas, ticks, and mites, combined with a strong safety profile, make it a valuable addition to feline veterinary medicine. Further research is warranted to explore its potential use and pharmacological profile in other veterinary species.

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- To cite this document: BenchChem. [The Pharmacological Profile of Tigolaner in Feline Medicine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611375#pharmacological-profile-of-tigolaner-in-veterinary-species]

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